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Compound of Interest

Compound Name: GSK3532795

Cat. No.: B606272 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3532795, formerly known as BMS-955176, is a second-generation HIV-1 maturation

inhibitor that represents a novel therapeutic approach to combating HIV-1 infection.[1][2] This

technical guide provides a comprehensive overview of the discovery, mechanism of action,

preclinical and clinical development, and resistance profile of GSK3532795. The information is

intended for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Targeting HIV-1
Maturation
The final step in the HIV-1 life cycle, known as maturation, is crucial for the formation of

infectious viral particles.[3] This process involves the viral protease cleaving the Gag

polyprotein at specific sites, leading to a structural rearrangement and the formation of the

mature viral core.[4] GSK3532795 specifically targets and inhibits the final cleavage event in

Gag, which occurs between the capsid protein (p24) and the spacer peptide 1 (SP1).[5] By

blocking this cleavage, GSK3532795 prevents the proper maturation of the virion, resulting in

the production of immature, non-infectious virus particles.[5][6]

The binding of GSK3532795 is thought to stabilize the six-helix bundle formed by the C-

terminal residues of the capsid and a portion of the SP1 region. This stabilization reduces the
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ability of the HIV protease to access and cleave the CA/SP1 junction.[3]

In Vitro Antiviral Activity
GSK3532795 has demonstrated potent antiviral activity against various strains of HIV-1 in vitro.

The following table summarizes its 50% effective concentration (EC50) values against wild-type

and mutant HIV-1 variants.

HIV-1 Strain EC50 (nM)

Wild-Type (WT) 1.9[7][8]

Wild-Type (in human serum) 10.2[7][8]

V370A Mutant 2.7[7][8]

ΔV370 Mutant 13[7][8]

Clinical Development: Phase II Studies
GSK3532795 has been evaluated in Phase II clinical trials to assess its safety, efficacy, and

dose-response in treatment-naive HIV-1 infected adults.

This study evaluated GSK3532795 as monotherapy and in combination with atazanavir (ATV)

with or without ritonavir (RTV).[5] The key findings are summarized below:

Treatment Group Duration
Median HIV-1 RNA Decline
(log10 copies/mL)

GSK3532795 Monotherapy

(≥40 mg)
Day 11 >1.0[5][9]

GSK3532795 + ATV ± RTV Day 29 >1.0[5][9]

GSK3532795 Monotherapy

(40 mg) in Subtype C
Day 11 >1.0[9]

GSK3532795 Monotherapy

(120 mg) in Subtype C
Day 11 >1.0[9]
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The study concluded that GSK3532795 demonstrated potent antiviral activity and was

generally well-tolerated.[5]

This randomized, active-controlled, double-blind trial compared different doses of GSK3532795
(in combination with tenofovir/emtricitabine - TDF/FTC) with efavirenz (EFV) plus TDF/FTC.[1]

The primary endpoint was the proportion of participants with HIV-1 RNA <40 copies/mL at

Week 24.[1]

Treatment Arm
HIV-1 RNA <40 copies/mL at Week 24
(mITT)

GSK3532795 (60 mg) + TDF/FTC 76-83%[1][4]

GSK3532795 (120 mg) + TDF/FTC 76-83%[1][4]

GSK3532795 (180 mg) + TDF/FTC 76-83%[1][4]

Efavirenz (600 mg) + TDF/FTC 77%[1][4]

Safety and Tolerability from Phase IIb Study[1][4][10]

Adverse Event Category GSK3532795 Efavirenz

Serious Adverse Events 5% 9%

Adverse Events Leading to

Discontinuation
5% 17%

Gastrointestinal Adverse

Events
3-4 fold higher than EFV -

Although GSK3532795 showed comparable efficacy to efavirenz, it was associated with a

higher rate of gastrointestinal intolerability and treatment-emergent resistance to the NRTI

backbone, which led to the discontinuation of its development.[1][2]

Resistance Profile
Resistance to GSK3532795 has been characterized through in vitro selection studies.[3][11]

These studies identified key amino acid substitutions in the Gag polyprotein that reduce the
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susceptibility to the inhibitor.

Key Resistance-Associated Substitutions:[3][11][12][13][14]

Primary Substitutions: A364V, V362I

Secondary Substitutions:

Capsid C-terminal domain and SP1 region: R286K, A326T, T332S/N, I333V, V370A/M

Viral protease: R41G (occurred with V362I)

Capsid N-terminal domain (cyclophilin A binding domain): V218A/M, H219Q, G221E

The H219Q substitution was found to increase viral replication capacity and reduce the

susceptibility of poorly growing viruses.[3][14]

Experimental Protocols
This assay is used to determine the in vitro efficacy of GSK3532795 against HIV-1.

Cell Culture: MT-2 cells are used for the assay.

Viral Infection: MT-2 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.005.

Plating: The cell-virus mixture is seeded into 96-well plates containing serial dilutions of

GSK3532795. The final cell density is 10,000 cells per well.

Incubation: The plates are incubated for 4-5 days.

Quantification of Viral Yield: Virus production is quantified by measuring either cell-free

reverse transcriptase (RT) activity using a scintillation proximity assay (SPA) or cell-

associated Renilla luciferase activity using the Dual-Luciferase® Reporter Assay System.

This method is employed to identify viral mutations that confer resistance to GSK3532795.

Initial Culture: MT-2 cells are infected with HIV-1 at an MOI of 0.005 and cultured in the

presence of GSK3532795 at a starting concentration of 1x or 2x the EC50.
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Serial Passage: The infected cells are monitored for cytopathic effect (CPE). Once significant

CPE is observed, the supernatant containing the virus is used to infect fresh MT-2 cells.

Dose Escalation: With each subsequent passage, the concentration of GSK3532795 is

doubled.

Control: A parallel culture of infected MT-2 cells is passaged without the drug to serve as a

control.

Genotypic Analysis: At various passages, viral RNA is extracted, and the Gag gene is

sequenced to identify amino acid substitutions.
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Caption: HIV-1 Maturation Pathway and the inhibitory action of GSK3532795.
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In Vitro Resistance Selection Workflow

Start: Infect MT-2 cells with HIV-1

Culture with GSK3532795 (1-2x EC50)

Observe for Cytopathic Effect (CPE)

No CPE

Passage virus to fresh cells

CPE observed

Double GSK3532795 concentrationSequence Gag gene for mutations

End: Identify resistance mutations
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Phase IIb Clinical Trial Design (205891)

Treatment-Naive HIV-1 Infected Adults

Randomization (1:1:1:1)

GSK3532795 (60mg) + TDF/FTC GSK3532795 (120mg) + TDF/FTC GSK3532795 (180mg) + TDF/FTC Efavirenz (600mg) + TDF/FTC

Primary Endpoint: HIV-1 RNA <40 copies/mL at Week 24

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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